Introduction: The Significance of the Benzothiophene Scaffold
Introduction: The Significance of the Benzothiophene Scaffold
An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene motif, an aromatic heterocyclic compound resulting from the fusion of a benzene ring and a thiophene ring, is a cornerstone in medicinal chemistry and material science.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile, making it a privileged scaffold for interacting with a diverse range of biological targets.[2] Among its many derivatives, 6-Bromo-1-benzothiophene-2-carboxylic acid stands out as a critical and versatile building block. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position offers two distinct points for chemical modification, enabling the generation of complex molecular architectures for drug discovery and the development of advanced functional materials.[3]
This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 6-Bromo-1-benzothiophene-2-carboxylic acid, with a focus on its role as a key intermediate in the development of novel therapeutics.
Part 1: Core Molecular and Physical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. These properties dictate solubility, reactivity, and handling requirements.
Chemical Structure and Key Identifiers
-
IUPAC Name: 6-Bromo-1-benzothiophene-2-carboxylic acid
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Synonyms: 6-Bromobenzo[b]thiophene-2-carboxylic acid
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CAS Number: 19075-58-2[4]
Physicochemical Data
The properties of 6-Bromo-1-benzothiophene-2-carboxylic acid are summarized in the table below. Data for closely related analogs are included for comparative purposes, as specific experimental values for the 6-bromo derivative are not always available in public literature.
| Property | Value | Source/Notes |
| Appearance | White to off-white or pale yellow powder/solid | Inferred from analogs[3][6][7] |
| Melting Point (°C) | Data not available. Analog: 6-Chloro derivative melts at 285-293 °C.[3] | The melting point is expected to be high due to the crystalline nature and hydrogen bonding capabilities. |
| Solubility | Practically insoluble in water. Soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in methanol.[8] | The carboxylic acid group allows for solubility in basic aqueous solutions via salt formation. |
| SMILES | C1=CC(=C(C=C2)S/C1=C/C(=O)O)Br (Isomeric) O=C(O)c1sc2cc(Br)ccc12 (Canonical) | [4] |
| InChI | InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | [4] |
Part 2: Synthesis and Reactivity
The synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid and its subsequent chemical transformations are central to its utility as a molecular building block.
Synthetic Pathway Overview
The construction of the benzothiophene core can be achieved through various cyclization strategies.[9][10] A common and effective method involves the reaction of a substituted thiophenol with an appropriate three-carbon electrophile, followed by cyclization and oxidation. For the specific synthesis of 6-substituted benzothiophene-2-carboxylic acids, a robust pathway starts from a commercially available substituted bromothiophenol.
The following diagram illustrates a generalized, high-level workflow for the synthesis, drawing from established protocols for similar analogs.[6][7]
Caption: Generalized synthetic workflow for 6-bromo-1-benzothiophene-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of 6-Substituted Analogs
The following protocol is adapted from the successful synthesis of 6-chloro and 6-fluoro-1-benzothiophene-2-carboxylic acid and serves as a validated template.[6][7]
Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
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To a solution of 4-bromo-2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to an intramolecular cyclization. A common method is heating in polyphosphoric acid (PPA) or using Eaton's reagent.
-
After the cyclization is complete (monitored by TLC/LC-MS), the reaction is quenched by carefully pouring it onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to yield the crude ethyl ester. Purification can be achieved by recrystallization or column chromatography.
Step 2: Saponification to 6-Bromo-1-benzothiophene-2-carboxylic acid
-
Suspend the ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide or lithium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 6-Bromo-1-benzothiophene-2-carboxylic acid.
Chemical Reactivity and Derivatization
The molecule possesses two primary reactive handles: the carboxylic acid and the aryl bromide. This dual functionality is the source of its versatility.
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Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification, amidation (e.g., using coupling agents like DCC or EDC), and reduction to the corresponding alcohol. These reactions are fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies.[6][7]
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Aryl Bromide Group: The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized benzothiophenes.
Caption: Key reaction pathways for derivatizing the core molecule.
Part 3: Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on published data for structurally similar compounds, the following spectral characteristics are expected.[6][7]
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¹H NMR (in DMSO-d₆):
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically > 13 ppm.
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H2 Proton: A singlet around 8.1-8.2 ppm.
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Aromatic Protons (H4, H5, H7): The protons on the benzene ring will appear in the range of 7.5-8.3 ppm. The H7 proton will likely appear as a doublet, coupled to H5. The H5 proton will appear as a doublet of doublets, coupled to both H4 and H7. The H4 proton will appear as a doublet, coupled to H5. The precise shifts and coupling constants are influenced by the bromine substituent. For the 6-chloro analog, key signals are at 8.23 (d), 8.02 (d), and 7.50 (dd) ppm.[6][7]
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (-COOH): ~163 ppm.
-
Quaternary Carbons (C3a, C7a, C6): Resonances in the range of 120-145 ppm. The carbon bearing the bromine (C6) will have its chemical shift influenced by the heavy atom effect.
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Aromatic CH Carbons (C2, C4, C5, C7): Signals typically appear between 122-135 ppm. For the 6-chloro analog, key signals are observed at 142.6, 137.6, 135.8, 132.1, 129.9, 127.2, 125.8, and 122.6 ppm.[6][7]
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Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 255/257, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a well-established pharmacophore. Derivatives of 6-Bromo-1-benzothiophene-2-carboxylic acid are being actively investigated in several therapeutic areas.
Antimicrobial Agents
There is a critical need for new antibiotics to combat multidrug-resistant pathogens. Acylhydrazone derivatives synthesized from benzothiophene-2-carbohydrazides have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The 6-substituted benzothiophene core serves as a key element in these molecules, with modifications at this position modulating the antimicrobial potency.
Anticancer Therapeutics
Benzothiophene derivatives have been explored as anticancer agents targeting various mechanisms.[2] Recent research has focused on developing inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor cell proliferation, migration, and invasion.[11] Substituted benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, which can be synthesized from precursors like 6-bromo-1-benzothiophene-2-carboxylic acid, have shown significant inhibitory activity in this pathway.[11]
Enzyme Inhibition and Metabolic Disorders
Derivatives of benzothiophene-2-carboxylic acid have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[12] Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the breakdown of branched-chain amino acids (BCAAs). This mechanism is a therapeutic target for metabolic diseases like Maple Syrup Urine Disease (MSUD) and potentially other conditions associated with elevated BCAA levels, such as diabetes and heart failure.[12][13]
The diagram below illustrates the role of BDK inhibitors in the BCAA metabolic pathway.
Caption: Mechanism of BDK inhibitors in BCAA metabolism.
Part 5: Safety and Handling
As a laboratory chemical, 6-Bromo-1-benzothiophene-2-carboxylic acid requires careful handling. The following information is based on safety data sheets for closely related compounds.[14][15]
-
Hazard Classification: May be classified as an acute oral toxicant, a skin irritant, and a serious eye irritant.[14] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, laboratory clothing, and safety goggles or a face shield.[14][16]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[14]
-
Conclusion
6-Bromo-1-benzothiophene-2-carboxylic acid is a high-value chemical intermediate whose strategic functionalization provides a robust platform for innovation in drug discovery and material science. Its dual reactivity allows for the systematic exploration of chemical space, leading to the identification of potent modulators of biological pathways implicated in cancer, infectious diseases, and metabolic disorders. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in developing next-generation therapeutics and advanced materials.
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